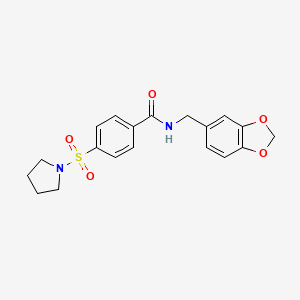

N-(1,3-benzodioxol-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPB is a small molecule that can be synthesized using a variety of methods, and its unique chemical structure allows it to interact with specific proteins and enzymes in the body. In

Scientific Research Applications

Crystallography and Structural Analysis

- Studies on related benzamide derivatives have focused on understanding their crystal structures and molecular interactions. For instance, the crystal structure and Hirshfeld surface analysis of certain N-(pyridin-2-ylmethyl)benzamide derivatives have been explored, offering insights into molecular orientations and interactions within crystalline matrices (Artheswari, Maheshwaran, & Gautham, 2019).

Pharmacological Characterization

- Benzamide derivatives have also been characterized pharmacologically. For example, certain compounds have been investigated for their affinity and selectivity towards κ-opioid receptors, showcasing potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Materials Science Applications

- In materials science, derivatives of benzamides have been studied for their emission properties and stimuli-responsive behaviors. Pyridyl substituted benzamides, for instance, exhibit aggregation-enhanced emission and can respond to multiple stimuli, making them interesting candidates for optoelectronic applications (Srivastava et al., 2017).

Anticancer Activity

- The synthesis and evaluation of novel benzamide derivatives have shown promising anticancer activities. Certain indenopyridine derivatives, for example, displayed significant in vitro activity against breast cancer cell lines, highlighting the potential of benzamide derivatives in cancer therapy (Ghorab & Al-Said, 2012).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c22-19(20-12-14-3-8-17-18(11-14)26-13-25-17)15-4-6-16(7-5-15)27(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12-13H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGCDBMFELGKPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)

![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)

![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)

![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)

![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)

![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)